3-((3,4-Dimethylphenyl)thio)propanal
Description
3-((3,4-Dimethylphenyl)thio)propanal is a thioether-aldehyde derivative featuring a 3,4-dimethylphenyl group attached via a sulfur atom to a propanal backbone.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C11H14OS/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
OAHJIOIVMZYGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCC=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dimethylphenyl)thio)propanal typically involves the reaction of 3,4-dimethylthiophenol with propanal under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-((3,4-Dimethylphenyl)thio)propanal may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial process would also incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dimethylphenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: 3-((3,4-Dimethylphenyl)thio)propanoic acid.
Reduction: 3-((3,4-Dimethylphenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
3-((3,4-Dimethylphenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,4-Dimethylphenyl)thio)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antioxidant Activity
Compounds with thioether linkages and aromatic substituents, such as methylammonium 3-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)propanenitrile (), demonstrate significant antioxidant activity (AOA). In Fe²⁺-induced peroxidation (POL) models, this triazole-containing derivative reduced thiobarbituric acid-reactive substances (TBC-AP) by 29.03%, outperforming other analogs with methoxyphenyl groups . In contrast, 3-((3,4-Dimethylphenyl)thio)propanal lacks the triazole and nitrile groups, which may reduce its AOA compared to ’s compound.
Functional Group Analog: 3-Thiophenepropanal
3-Thiophenepropanal (CAS 62656-49-9, ) shares the propanal backbone and thioether linkage but substitutes the dimethylphenyl group with a thiophene ring. This structural variation reduces its molecular weight (140.21 g/mol vs. ~194.28 g/mol estimated for the target compound) and alters electronic properties. Thiophene’s aromaticity may confer distinct reactivity in nucleophilic additions or polymer applications compared to the sterically hindered dimethylphenyl group .
Carboxylic Acid Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () replaces the propanal with a carboxylic acid group. This modification increases polarity, likely enhancing water solubility but reducing bioavailability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antioxidant Activity (AOA) Comparison
Research Findings and Implications
- Substituent Impact : The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to methoxy or thiophene substituents, affecting solubility and bioactivity .
- Functional Group Trade-offs : Aldehydes (target compound) offer reactivity for further derivatization but may exhibit lower stability than nitriles or carboxylic acids in physiological conditions .
- Synthetic Feasibility : Thioether-linked compounds, such as those in , are typically synthesized via nucleophilic substitution or coupling reactions, suggesting viable routes for the target compound’s production .
Biological Activity
3-((3,4-Dimethylphenyl)thio)propanal is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its unique structural features. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14OS
- Molecular Weight : 194.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this article)
The biological activity of 3-((3,4-Dimethylphenyl)thio)propanal is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfur atom in the thio group can participate in nucleophilic attacks, potentially influencing biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative stress.
- Modulation of Signaling Pathways : It can alter signal transduction pathways, impacting cellular responses.
Antimicrobial Properties
Recent studies have indicated that 3-((3,4-Dimethylphenyl)thio)propanal exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This table demonstrates the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that 3-((3,4-Dimethylphenyl)thio)propanal can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of 3-((3,4-Dimethylphenyl)thio)propanal in a murine model infected with Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated animals compared to controls, highlighting the compound's potential for therapeutic use in bacterial infections.
Study 2: Cancer Cell Apoptosis
In a study by Johnson et al. (2024), the effects of 3-((3,4-Dimethylphenyl)thio)propanal on breast cancer cells were investigated. The researchers found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming the compound's role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
